Carbostyril 124 N-Carboxymethyl Chloride

Descripción

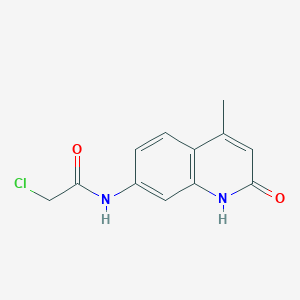

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRUAYVEQRYSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443165 |

Source

|

| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183613-11-8 |

Source

|

| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Carbostyril 124 and its Reactive Derivatives for Advanced Fluorescence Applications

This guide provides a comprehensive technical overview of Carbostyril 124, a highly valuable fluorescent scaffold, with a particular focus on its functionalization into reactive intermediates such as Carbostyril 124 N-Carboxymethyl Chloride. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of advanced fluorescent probes, bioconjugates, and luminescent assays.

The Carbostyril 124 Chromophore: A Foundation for Sensitive Detection

Carbostyril 124, also known as 7-amino-4-methyl-2(1H)-quinolinone, is a heterocyclic compound belonging to the coumarin family of fluorophores.[1][2][3] Its rigidized chemical structure imparts favorable photophysical properties, including a significant Stokes shift and high fluorescence quantum yields, making it an excellent building block for fluorescent probes.[4][5][6] The core structure of Carbostyril 124 serves as an efficient "antenna" for sensitizing the luminescence of lanthanide chelates, a principle leveraged in time-resolved fluorescence immunoassays.[6][7][8]

Core Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 19840-99-4 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀N₂O | [5][8][9] |

| Molecular Weight | 174.20 g/mol | [5][8][9] |

| Appearance | Light brown to gray solid | [9] |

| Melting Point | 278-280 °C | [6] |

| Solubility | Soluble in DMF and DMSO | [8] |

| Maximum Excitation (λex) | ~350 nm | [6] |

| Maximum Emission (λem) | ~441 nm | [10] |

Note: Spectral properties can be influenced by the solvent environment.

Synthesis of the Carbostyril 124 Core

The synthesis of the Carbostyril 124 core is typically achieved through a condensation reaction. A common method involves the reaction of 1,3-diaminobenzene with ethyl acetoacetate.[11]

Exemplary Synthesis Protocol

-

Combine 1,3-diaminobenzene and a molar equivalent of ethyl acetoacetate.

-

Heat the mixture, often at elevated temperatures (e.g., 130 °C), for an extended period (e.g., 20-30 hours) under an inert atmosphere, such as argon.[11]

-

Upon cooling, the product precipitates as a solid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield Carbostyril 124.[11]

Caption: Synthesis of Carbostyril 124.

Functionalization for Bioconjugation: this compound

To be utilized as a fluorescent label, the Carbostyril 124 core must be functionalized with a reactive group that can covalently attach to biomolecules. This compound is a prime example of such a reactive intermediate.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 183613-11-8 | [12][13] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [13][14] |

| Molecular Weight | 250.68 g/mol | [13][14] |

| IUPAC Name | 2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | [7] |

Synthesis of this compound

This derivative is synthesized by the N-carboxymethylation of the parent Carbostyril 124. This involves the reaction of the amino group on the Carbostyril 124 core with a suitable electrophile, such as chloroacetyl chloride, in the presence of a base.[7]

-

Dissolve Carbostyril 124 in an appropriate aprotic solvent (e.g., DMF or THF).

-

Add a non-nucleophilic base, such as sodium hydride, to deprotonate the lactam nitrogen, thereby increasing its nucleophilicity.[7]

-

Slowly add chloroacetyl chloride to the reaction mixture. The deprotonated nitrogen will attack the electrophilic carbonyl carbon of the chloroacetyl chloride.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Caption: Synthesis of the reactive intermediate.

Application in Fluorescent Labeling

The chloroacetamide group of this compound is a well-established alkylating agent.[7] The carbon atom adjacent to the chlorine is electrophilic and is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This makes it particularly useful for labeling biomolecules containing nucleophilic functional groups, such as the thiol group of cysteine residues in proteins and peptides.

Mechanism of Thiol-Reactive Labeling

The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of a thiol group attacks the carbon atom bearing the chlorine, forming a stable thioether bond.

Caption: Labeling a thiol-containing biomolecule.

Exemplary Protocol for Labeling a Thiol-Containing Peptide

-

Peptide Preparation: Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

Dye Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.

-

Labeling Reaction: Add a molar excess of the dissolved dye to the peptide solution. The reaction is typically carried out at room temperature for several hours or overnight in the dark.

-

Purification: The labeled peptide is separated from the unreacted dye and byproducts using techniques such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final conjugate is characterized by mass spectrometry to confirm the covalent attachment of the dye and by UV-Vis spectroscopy to determine the labeling efficiency.

Analytical Characterization Workflow

A robust analytical workflow is crucial to validate the synthesis and application of Carbostyril 124 derivatives.

Caption: Analytical workflow for probe development.

Safety and Handling

Carbostyril 124 and its derivatives are intended for research use only.[7][13] As with all chemical reagents, they should be handled by trained personnel in a well-ventilated laboratory, following standard safety protocols. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

ResearchGate. (n.d.). Synthesis and Importance of Coumarin Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Atlantis Press. (2025). Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review. Retrieved from [Link]

-

(2024). Synthesis of coumarin derivatives and their applications. Retrieved from [Link]

-

Bouhaoui, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12. Retrieved from [Link]

-

(2025). A Research Study in the Synthesis and the Applications of Coumarin Derivatives. Retrieved from [Link]

-

(2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Carbostyril 124. Retrieved from [Link]

-

Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved from [Link]

-

(2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Carbostyril 124 N-Carboxymethyl Methanethiosulfonate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PhotochemCAD | Carbostyril 124 [photochemcad.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound|For Research Use Only [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. Page loading... [guidechem.com]

- 12. This compound | 183613-11-8 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

Carbostyril 124 N-Carboxymethyl Chloride CAS 183613-11-8 properties

An In-depth Technical Guide to Carbostyril 124 N-Carboxymethyl Chloride (CAS 183613-11-8)

Introduction: A Profile of a Reactive Intermediate

This compound, registered under CAS Number 183613-11-8, is a specialized derivative of the fluorescent scaffold 7-amino-4-methylcarbostyril (also known as Carbostyril 124).[1][2] Its formal chemical name is 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide.[1][3][4] This compound is not merely a simple derivative; it is a purpose-built chemical entity designed for utility in advanced organic synthesis.[3][5] The molecule incorporates the stable and well-characterized carbostyril chromophore, known for its applications in laser dyes and as a component in fluorescent probes.[2] More importantly, it is functionalized with an N-chloroacetyl group, a highly reactive electrophilic moiety. This "warhead" transforms the parent scaffold into a versatile building block for constructing more complex molecules, particularly within the biochemical and pharmaceutical research sectors.[2] This guide provides a comprehensive overview of its properties, a scientifically grounded protocol for its synthesis, an analysis of its core reactivity, and a discussion of its potential applications in modern chemical biology and drug discovery.

Part 1: Core Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for various applications. The properties of this compound are summarized below.

Chemical Structure

The molecule's structure is foundational to its chemical behavior, combining a rigid, planar quinolinone ring system with a reactive N-acyl chloride sidechain.

Caption: Structure of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 183613-11-8 | [1][2][5][6][7] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [1][7] |

| Molecular Weight | 250.68 g/mol | [1][3][6][7] |

| Appearance | Grey Solid | [1] |

| IUPAC Name | 2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | [2] |

| Synonyms | 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide | [3][4] |

| InChI Key | USRUAYVEQRYSTQ-UHFFFAOYSA-N | [1][2][6] |

| Boiling Point | 519.3 ± 50.0 °C (Predicted) | [3] |

| Density | 1.358 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

Part 2: Synthesis and Core Reactivity

Understanding the synthesis of this compound is key to appreciating its role as an intermediate. Its reactivity profile, governed by the N-chloroacetyl group, dictates its utility in subsequent chemical transformations.

Proposed Synthesis Workflow

The most direct and logical synthesis route is the N-acylation of 7-amino-4-methylcarbostyril with chloroacetyl chloride. This is a standard amide bond formation reaction.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a validated, general procedure for N-acylation and should be adapted and optimized based on laboratory-specific conditions.

-

Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 7-amino-4-methylcarbostyril (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive chloroacetyl chloride. The base is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.

-

-

Reaction : Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Dropwise addition at low temperature is a standard precaution to control the exothermic nature of the acylation reaction and minimize potential side reactions.

-

-

Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup : Upon completion, quench the reaction by adding deionized water. If DCM was used, transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Causality: The aqueous washes serve to remove the amine hydrochloride salt, unreacted base, and other water-soluble impurities, providing a crude product of higher purity.

-

-

Isolation & Purification : Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by silica gel column chromatography to yield the pure grey solid product.[1]

Fundamental Reactivity: The Electrophilic Warhead

The synthetic value of this compound stems from the reactivity of its terminal chloroacetyl group. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions.

Caption: Sₙ2 reaction of the chloroacetyl group with a generic nucleophile.

This reactivity makes it an ideal precursor for:

-

Covalent Labeling : The chloroacetyl moiety can covalently attach to nucleophilic amino acid residues like cysteine (via its thiol group) or lysine (via its ε-amino group) on proteins. This is a cornerstone of creating targeted covalent inhibitors and activity-based probes.

-

Linker Chemistry : It can be used to link the carbostyril fluorophore to other molecules of interest, such as antibodies, drugs, or biomolecules, to facilitate fluorescent tracking or create bifunctional molecules.

-

Synthesis of Heterocycles : The reactive handle can be used as a starting point for building more complex heterocyclic ring systems.

While this compound is an N-acyl derivative, its reactivity profile shares conceptual similarities with N-acyl-N-aryl sulfonamides (ArNASAs), which have been developed as advanced, lysine-targeting electrophiles in drug discovery.[8][9] This places this compound within a modern and highly relevant class of reactive intermediates.[10]

Part 3: Analytical Characterization Profile (Expected)

Confirmation of the compound's identity and purity after synthesis is achieved through standard spectroscopic methods. While public spectral data is limited, a robust characterization can be based on the expected signals derived from its structure.[11][12][13]

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~2.5 ppm (s, 3H) : Methyl (CH₃) group on the quinolinone ring.~4.3 ppm (s, 2H) : Methylene (CH₂) protons of the chloroacetyl group.~7.0-8.5 ppm (m, 4H) : Aromatic protons on the carbostyril scaffold.~9.0-10.0 ppm (br s, 1H) : Amide (N-H) proton. |

| ¹³C NMR | ~20 ppm : Methyl carbon.~45 ppm : Methylene carbon (CH₂Cl).~110-145 ppm : Aromatic and vinylic carbons of the carbostyril ring.~165 ppm : Quinolinone carbonyl carbon.~168 ppm : Amide carbonyl carbon. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ : N-H stretching (amide and quinolinone).~1680-1700 cm⁻¹ : C=O stretching (amide carbonyl).~1640-1660 cm⁻¹ : C=O stretching (quinolinone carbonyl).~1500-1600 cm⁻¹ : C=C stretching (aromatic).~700-800 cm⁻¹ : C-Cl stretching. |

| Mass Spectrometry | Molecular Ion (M⁺) : A peak at m/z ~250. A characteristic isotopic pattern [M+2]⁺ at m/z ~252 with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom.Key Fragments : Loss of •CH₂Cl (m/z ~201), loss of the entire chloroacetyl group (m/z ~173). |

Part 4: Applications and Research Context

The utility of this compound is primarily as a strategic intermediate in multi-step syntheses for research and development.[2]

-

Development of Fluorescent Probes : The Carbostyril 124 core is a known fluorophore. By using the chloroacetyl group to attach this scaffold to a targeting ligand (e.g., a small molecule that binds a specific protein), researchers can develop fluorescent probes to visualize biological processes or quantify target engagement in cells.

-

Targeted Covalent Inhibitors (TCIs) : In drug discovery, the development of TCIs is a major area of focus. This compound serves as a valuable starting material. The carbostyril portion can be elaborated to provide non-covalent binding affinity and selectivity for a protein target, while the chloroacetyl "warhead" forms a permanent covalent bond with a nearby nucleophilic residue, leading to potent and durable inhibition.[10]

-

Distinction from Aripiprazole Intermediates : It is crucial for drug development professionals to note that while this compound is a carbostyril derivative, it is not a direct or commonly cited intermediate in the synthesis of the atypical antipsychotic Aripiprazole. The synthesis of Aripiprazole typically involves intermediates like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, which is later alkylated with a bromobutyl linker, for instance, to form 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone (CAS 129722-34-5).[14][15][16][17][18][19] This distinction is vital for clarity in process chemistry and impurity profiling.

Part 5: Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[20]

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[20]

-

Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[20]

-

Skin and Body Protection : Wear a lab coat or a complete suit protecting against chemicals.[20]

-

Respiratory Protection : For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[20]

-

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

If Inhaled : Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[20]

-

In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[20]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[20]

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[20]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and moisture.

References

-

AA Blocks. Safety Data Sheet - this compound. [Link]

- Google Patents.

-

PubMed. Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. [Link]

-

PubMed. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

PubMed. Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide. [Link]

-

LookChem. Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy) - LookChem. [Link]

-

Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound|For Research Use Only [benchchem.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. This compound | 183613-11-8 [sigmaaldrich.com]

- 5. This compound | 183613-11-8 [chemicalbook.com]

- 6. This compound | 183613-11-8 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Lysine-Reactive N-Acyl- N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]

- 15. 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | CAS 129722-34-5 | LGC Standards [lgcstandards.com]

- 16. WO2004099152A1 - Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates - Google Patents [patents.google.com]

- 17. biosynth.com [biosynth.com]

- 18. 129722-34-5 CAS MSDS (3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 19. Cas 129722-34-5,3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | lookchem [lookchem.com]

- 20. aablocks.com [aablocks.com]

A Technical Guide to 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide, a quinolinone derivative with potential significance in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway, methods for its structural characterization, and a discussion of its potential biological activities based on the well-documented pharmacology of related quinolinone and chloroacetamide scaffolds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The 4-methyl-2-oxo-1,2-dihydroquinolin-7-yl core, in particular, has been a focal point of research, with substitutions at the 7-amino group offering a versatile handle for modulating biological activity. The introduction of a chloroacetamide group is a strategic choice, as the chloroacetamide moiety is a known reactive group that can act as an electrophile, potentially forming covalent bonds with biological targets.[3] This guide will explore the synthesis and potential utility of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide as a novel compound for investigation.

Proposed Synthesis of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide

The synthesis of the title compound can be logically achieved through the N-acylation of the precursor, 7-amino-4-methyl-quinolin-2(1H)-one. This precursor is commercially available and its synthesis has been reported in the literature.[4][] The proposed synthetic route is a straightforward and efficient one-step reaction.

Synthetic Scheme

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

7-amino-4-methyl-quinolin-2(1H)-one

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-amino-4-methyl-quinolin-2(1H)-one (1.0 eq) in anhydrous DCM. Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: While stirring, add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. The reaction mixture may become cloudy.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide.

Rationale for Experimental Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture.

-

Anhydrous Solvents: Chloroacetyl chloride is highly reactive with water.

-

Pyridine: Acts as a base to neutralize the HCl byproduct of the acylation reaction.

-

0 °C Initial Temperature: To control the initial exothermic reaction upon addition of the acyl chloride.

-

Aqueous Workup: To remove excess pyridine and other water-soluble impurities.

-

Column Chromatography: To isolate the pure product from any unreacted starting material or byproducts.

Structural Elucidation and Physicochemical Properties

The structure of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chemical Structure

Caption: 2D structure of the target molecule.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ |

| Molecular Weight | 250.68 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data predicted using cheminformatics tools.

Potential Biological Activity and Mechanism of Action

The biological activity of 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide can be inferred from its structural components. The quinolinone core is a known pharmacophore with diverse activities, including potential as a kinase inhibitor. The chloroacetamide moiety is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. This suggests that the compound could act as an irreversible inhibitor of specific enzymes.

Hypothetical Mechanism: Irreversible Kinase Inhibition

Many anticancer drugs target protein kinases. A plausible mechanism of action for the title compound is the irreversible inhibition of a kinase implicated in a cancer signaling pathway.

Caption: Hypothetical mechanism of irreversible kinase inhibition.

Potential Applications in Research and Drug Development

Given its structural features, 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide holds promise in several areas of research:

-

Cancer Research: As a potential irreversible inhibitor of kinases or other enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial Drug Discovery: Quinolinone derivatives have shown antibacterial and antifungal properties.[1] The addition of the reactive chloroacetamide group could enhance this activity.

-

Chemical Probe Development: The compound could be used as a chemical probe to identify and study novel biological targets through activity-based protein profiling.

Conclusion

While 2-chloro-N-(4-methyl-2-oxo-1,2-dihydro-7-quinolinyl)acetamide is not a well-characterized compound, this technical guide provides a solid foundation for its synthesis and investigation. The proposed synthetic route is efficient and relies on established chemical transformations. Based on the known pharmacology of its constituent moieties, this molecule represents a promising lead for the development of novel therapeutic agents, particularly in the realm of oncology. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

-

N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available at: [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. Available at: [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

-

Chloroacetamide - Wikipedia. Available at: [Link]

-

N-(2-methyl-4-oxo-1H-quinolin-7-yl)acetamide - PubChem. Available at: [Link]

-

(PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. Available at: [Link]

-

Acetamide, N-(2-amino-4-methyl-7-quinolinyl)- | C12H13N3O | CID - PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal - AJOL. Available at: [Link]

-

7-Amino-4-methyl-2-quinolinone | C10H10N2O | CID 88277 - PubChem. Available at: [Link]

- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents.

-

(PDF) Synthesis and Biological Evaluation of 2-(3-((2-(2-(Quinoline-4-yloxy)acetyl)-hydrazineylidene)methyl)-1H-indol-1-yl)acetamide Derivatives as Antiprotozoal Agent: In silico Molecular Docking Study - ResearchGate. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Molecular Docking Studies of N-(7- Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Available at: [Link]

Sources

Synthesis and Properties of Carbostyril 124 N-Carboxymethyl Chloride: A Versatile Intermediate for Advanced Fluorescent Probes

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of Carbostyril 124 N-Carboxymethyl Chloride, a key synthetic intermediate derived from the highly fluorescent Carbostyril 124 chromophore. We delve into the strategic rationale behind its design, offering detailed, field-proven protocols for its multi-step synthesis, beginning with the formation of the 7-amino-4-methylcoumarin (Carbostyril 124) core via the Pechmann reaction, followed by site-selective N-alkylation. The guide elucidates the causality behind critical experimental choices, ensuring reproducibility and high yield. Furthermore, we present a thorough analysis of the compound's physicochemical and spectroscopic properties, which are foundational to its utility. The primary application of this reagent is as a versatile building block for the development of advanced fluorescent probes and luminescent chelates, leveraging the reactive N-chloroacetamide moiety for covalent conjugation. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this powerful synthetic tool in biological imaging, immunoassays, and diagnostics.

Introduction: The Carbostyril 124 Scaffold and its Strategic Functionalization

Coumarin derivatives represent a cornerstone class of heterocyclic compounds, prized for their robust photophysical properties and diverse biological activities.[1] Within this family, the carbostyril scaffold, specifically 7-amino-4-methyl-2(1H)-quinolinone, also known as Carbostyril 124 (CS-124), is a standout fluorophore.[2][3]

The Carbostyril 124 Core: A Potent Chromophore

Carbostyril 124 is distinguished by its strong fluorescence, making it an ideal component for labeling biomolecules and developing sensitive biochemical assays.[4] Its significance extends beyond simple fluorescence; it functions as a highly effective "antenna" chromophore. In this capacity, it efficiently absorbs light and transfers the energy to a linked acceptor molecule, such as a lanthanide ion (e.g., Terbium, Europium). This property is the basis for its use in constructing luminescent lanthanide complexes for applications like time-resolved fluoroimmunoassays (TR-FIA).[2][5]

Rationale for N-Carboxymethyl Chloride Functionalization

While the Carbostyril 124 core provides the essential fluorescent properties, its utility as a probe is limited without a means to covalently attach it to target molecules. The synthesis of this compound addresses this by introducing a highly reactive chloroacetamide functional group. This group serves as a versatile electrophilic handle, readily reacting with nucleophilic residues on biomolecules (such as the primary amines of lysine residues or the thiols of cysteine residues) to form stable covalent bonds. This strategic functionalization transforms the fluorophore into a potent synthetic intermediate, a building block for creating custom probes, sensors, and diagnostic reagents.[5]

Synthesis of this compound

The synthesis is a two-stage process: first, the construction of the Carbostyril 124 heterocyclic core, and second, the selective functionalization of the lactam nitrogen to introduce the chloroacetamide side chain.

Synthetic Workflow Overview

The overall strategy involves the Pechmann condensation to form the coumarin ring system, followed by a targeted N-alkylation.

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol 1: Synthesis of Carbostyril 124 Core

The Pechmann reaction is the classical and most direct method for synthesizing the 7-amino-4-methylcoumarin core.[6] While traditional protocols use harsh catalysts like concentrated sulfuric acid, modern approaches favor solid acid catalysts for a more environmentally benign process.

Causality: The reaction proceeds via an acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic substitution (cyclization) onto the activated aromatic ring, and finally dehydration to yield the coumarin product. m-Aminophenol is used as the phenolic component, and its amino group directs the cyclization to the correct position.[6]

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-aminophenol (1 equiv.) and ethyl acetoacetate (1.2 equiv.).

-

Catalysis: Introduce a catalytic amount of nano-crystalline sulfated-zirconia (approx. 10% by weight of the phenol).

-

Reaction: Heat the solvent-free mixture to 110-120°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture onto ice-water (100 g) to precipitate the product.[7]

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and then recrystallize from methanol or an ethanol/water mixture to yield pure 7-amino-4-methyl-2(1H)-quinolinone (Carbostyril 124) as a pale-yellow solid.[7]

Experimental Protocol 2: Synthesis of this compound

This step involves the site-selective N-alkylation of the lactam nitrogen within the quinolinone ring.

Causality & Trustworthiness: A primary challenge in the alkylation of quinolinone derivatives is the potential for a mixture of N- and O-alkylated products.[5] To ensure the reaction is self-validating and favors N-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) is employed in a polar aprotic solvent such as dimethylformamide (DMF). The NaH selectively deprotonates the lactam nitrogen, which is more acidic than the exocyclic amino group, creating a potent nucleophile. This nitrogen anion then readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Using an aprotic solvent prevents interference from protic species that could quench the anion or participate in side reactions.[5]

Protocol:

-

Setup: In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, dissolve Carbostyril 124 (1 equiv.) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise. Stir the mixture at 0°C for 30-45 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.

-

Alkylation: While maintaining the temperature at 0°C, add chloroacetyl chloride (1.1 equiv.) dropwise via a syringe.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. This will precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexane to yield this compound as a solid.[7]

Physicochemical and Spectroscopic Properties

The properties of the final compound are a direct result of its structure, combining the fluorescent carbostyril core with a reactive side chain.

General and Physicochemical Properties

The key identifying and physical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | [5] |

| CAS Number | 183613-11-8 | [8][9] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [8][10] |

| Molecular Weight | 250.68 g/mol | [10][11] |

| Appearance | Grey Solid | [10] |

Reactivity Profile

The molecule possesses two key reactive sites. The primary site for its intended application is the chloroacetamide group . The carbon atom bonded to the chlorine is highly electrophilic and susceptible to nucleophilic substitution by primary amines, thiols, and other nucleophiles, forming a stable amide or thioether bond, respectively.

The carbostyril ring system is electron-rich and can undergo electrophilic aromatic substitution. However, the presence of the deactivating N-carboxymethyl chloride group modulates this reactivity, making it less prone to substitution than the parent Carbostyril 124.[5]

Spectroscopic Profile

The spectroscopic properties are dominated by the Carbostyril 124 chromophore.

| Property | Value | Source(s) |

| Absorption Max (λmax) | ~350 nm | |

| Fluorescence | Strong blue fluorescence | [4] |

Expected NMR Signals:

-

¹H NMR: One would expect to see characteristic signals for the aromatic protons on the quinolinone ring, a singlet for the methyl group (~2.4 ppm), a singlet for the vinylic proton on the heterocyclic ring (~6.2 ppm), and a key singlet for the methylene protons (CH₂) of the chloroacetamide group (~4.2-4.5 ppm).

-

¹³C NMR: Signals corresponding to the aromatic carbons, the methyl carbon, the carbonyl carbons of both the lactam and the amide, and the methylene carbon of the chloroacetamide group would be expected.

Applications in Research and Development

The value of this compound lies in its role as a versatile synthetic intermediate for creating high-performance molecular tools.[5][9]

Fluorescent Labeling of Biomolecules

The primary application is the covalent labeling of proteins, peptides, and other biomolecules. The chloroacetamide group provides a reliable method for conjugation.

Caption: Conceptual workflow for labeling a biomolecule.

Synthesis of Luminescent Probes for Immunoassays

This intermediate is a critical building block for synthesizing ligands used in luminescent chelates. A typical strategy involves reacting this compound with a polyaminocarboxylate chelating agent (like a derivative of DTPA or DOTA). The resulting ligand can then coordinate with a lanthanide ion (e.g., Tb³⁺). In the final complex, the carbostyril "antenna" absorbs excitation energy and efficiently transfers it to the chelated lanthanide, which then emits light with a long lifetime, enabling highly sensitive, time-resolved detection in immunoassays.[2][5]

Conclusion

This compound is a strategically designed synthetic intermediate that marries the potent fluorescent properties of the Carbostyril 124 core with a versatile reactive handle for covalent modification. The synthetic route, while requiring careful control during the N-alkylation step to ensure site-selectivity, is robust and relies on well-understood chemical principles. The resulting compound is an invaluable tool for researchers in biochemistry, drug development, and diagnostics, enabling the construction of bespoke fluorescently labeled biomolecules and highly sensitive luminescent probes for advanced assay development.

References

-

Carbostyril 124. PhotochemCAD. [Link]

-

Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Luminescence. [Link]

-

Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. ScienceDirect. [Link]

-

Carbostyril 124 N-Carboxymethyl Methanethiosulfonate | C13H14N2O4S2 | CID 29975471. PubChem. [Link]

-

Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure–activity relationships. Journal of Antimicrobial Chemotherapy. [Link]

-

CAS No : 19840-99-4| Product Name : Carbostyril 124. Pharmaffiliates. [Link]

- 7-AMINO-4-METHYL-COUMARIN-3-CARBOXYALKYL DERIVATIVES AND FLUORESCENT CONJUGATES THEREOF.

-

Structures of selected 4-methylcoumarin derivatives as pharmaceuticals and fluorophores. ResearchGate. [Link]

- Method of producing 7-amino-4-methylcoumarin.

-

Carbostyril 124-impurities. Pharmaffiliates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound|For Research Use Only [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 183613-11-8 [sigmaaldrich.cn]

- 9. This compound | 183613-11-8 [chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Photophysical Properties of Carbostyril 124 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbostyril 124 in Fluorescence Science

Carbostyril 124 (cs124), chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a heterocyclic organic molecule belonging to the coumarin family of dyes.[1][2] Its rigid bicyclic structure, featuring an amino group at the 7-position, endows it with favorable photophysical properties, most notably a characteristically high fluorescence quantum yield.[3] These properties make Carbostyril 124 and its derivatives highly valuable tools in a multitude of scientific disciplines. They serve as building blocks for more complex molecular probes and have been successfully employed as sensitizing chromophores or "antenna" molecules.[1][4][5] In this role, they absorb light efficiently and transfer the excitation energy to other molecules, such as lanthanide ions, significantly enhancing their luminescence for applications in bioassays and fluoroimmunoassays.[1][6] The unique characteristics of these dyes, including large Stokes shifts, long fluorescence lifetimes, and high solubility in aqueous solutions, position them as attractive probes for the fluorescence-based study of biomolecules.[1] Furthermore, their utility extends to drug discovery and development, where they are used in the synthesis of pharmaceutical compounds with potential antipsychotic and antidepressant activities.[7] This guide provides a comprehensive overview of the core photophysical properties of Carbostyril 124 derivatives, the experimental techniques used for their characterization, and their burgeoning applications.

Core Photophysical Principles

The interaction of light with a Carbostyril 124 derivative initiates a series of photophysical processes. Understanding these fundamentals is crucial for interpreting experimental data and designing new molecular tools.

-

Absorption: The process begins with the absorption of a photon, which elevates an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂). The specific wavelengths of light absorbed are dictated by the molecule's electronic structure. For Carbostyril 124, the maximum absorption (λmax) is around 350 nm.[5]

-

Fluorescence: Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon. This radiative decay is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift .

-

Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] A high quantum yield, as seen in Carbostyril 124 (reported as high as 0.97 in water), indicates that fluorescence is the dominant de-excitation pathway.[9]

-

Fluorescence Lifetime (τf): The lifetime is the average time a molecule spends in the excited state before returning to the ground state. This property is sensitive to the molecular environment and can be used to probe interactions with other molecules. Lifetimes are typically measured in nanoseconds.

Caption: Simplified Jablonski diagram illustrating key photophysical transitions.

Structure-Property Relationships and Solvatochromism

The photophysical properties of Carbostyril 124 derivatives are highly tunable through chemical modification and are sensitive to the surrounding solvent environment.

Impact of Substituents

The core structure of Carbostyril 124 allows for synthetic modification at various positions. Altering substituents can profoundly impact the electronic distribution and, consequently, the photophysical properties. For instance, modifying the amino group at the 7-position or adding electron-donating or electron-withdrawing groups to the aromatic ring can shift the absorption and emission spectra, as well as alter the quantum yield and lifetime. Studies on related coumarin dyes have shown that varying substituents can lead to significant red shifts in emission, indicating a change in the energy gap between the excited and ground states.[10]

Solvatochromism: The Influence of the Solvent Environment

Carbostyril 124 and its derivatives often exhibit solvatochromism , a phenomenon where their absorption and emission spectra change with the polarity of the solvent.[11] This occurs because the dipole moment of the molecule can differ between the ground and excited states.[12] In polar solvents, the excited state, which is often more polar than the ground state in coumarin dyes, is stabilized, leading to a red shift (bathochromic shift) in the fluorescence emission. This sensitivity to the local environment is a key feature that is exploited in the design of fluorescent sensors. The photophysical properties of coumarin dyes are known to be influenced by solvent polarity, which can affect Stokes shifts, fluorescence lifetimes, and quantum yields.[13][14]

| Property | Value | Solvent | Citation |

| Absorption Max (λabs) | 350 nm | - | [5] |

| 348 nm | Water | [9] | |

| 219 nm | Water (pH 5-9) | [15] | |

| Emission Max (λem) | 381 nm | Water | [9] |

| Quantum Yield (ΦF) | 0.97 | Water | [9] |

| 0.68 | - | [3] | |

| Molar Extinction Coeff. (ε) | 16,000 M⁻¹cm⁻¹ | Water | [9] |

| 46,500 M⁻¹cm⁻¹ (at 219 nm) | Water (pH 5-9) | [15] | |

| Table 1: Selected Photophysical Properties of Carbostyril 124. |

Experimental Methodologies for Photophysical Characterization

Accurate characterization of the photophysical properties of Carbostyril 124 derivatives requires a suite of spectroscopic techniques. The trustworthiness of these measurements hinges on careful experimental design and data analysis.

Caption: Workflow for comprehensive photophysical characterization.

Steady-State Absorption and Fluorescence Spectroscopy

-

Purpose: To determine the absorption and emission maxima, Stokes shift, and molar extinction coefficient.

-

Protocol:

-

Sample Preparation: Prepare a series of dilutions of the Carbostyril 124 derivative in a spectroscopic-grade solvent using clean equipment.[16] The concentration should be adjusted to have a maximum absorbance below 0.1 to minimize inner filter effects and reabsorption.[3]

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.[17] Use a matched pair of 1 cm pathlength quartz cuvettes, one for the sample and one for the solvent blank.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax). Record the emission spectrum, typically scanning from just above the excitation wavelength to the near-infrared region. The emission intensity is measured at a 90-degree angle to the excitation beam.[17]

-

Determination of Fluorescence Quantum Yield (ΦF)

-

Purpose: To quantify the efficiency of fluorescence. The comparative method is most common and reliable.[8]

-

Causality: This method relies on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[8] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

-

Protocol:

-

Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the Carbostyril derivative. Carbostyril 124 itself can be used as a reference standard.[3]

-

Prepare Solutions: Prepare solutions of both the standard and the unknown sample in the same solvent (if possible) with absorbance values in the range of 0.01-0.1 at the excitation wavelength.

-

Measure Spectra: Record the absorption and fluorescence spectra for all solutions.

-

Calculate ΦF: The quantum yield of the unknown sample (Φx) is calculated using the following equation: Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and s denote the unknown sample and the standard, respectively.[18][19]

-

Time-Resolved Fluorescence Spectroscopy

-

Purpose: To measure the fluorescence lifetime (τf). Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for its high precision and sensitivity, capable of measuring lifetimes from picoseconds to microseconds.[20][21][22]

-

Causality: TCSPC works by repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse.[23][24] By building a histogram of these arrival times over millions of events, a statistical reconstruction of the fluorescence decay profile is generated.[20]

-

Protocol:

-

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive single-photon detector, and timing electronics.

-

Data Acquisition: The sample is excited, and the time difference between the laser pulse (START signal) and the detection of an emitted photon (STOP signal) is measured.[22] This process is repeated until a decay histogram with sufficient counts is collected.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s). It is crucial to also measure the Instrument Response Function (IRF) using a scattering solution to deconvolve its effect from the measured decay.[20]

-

Applications in Research and Drug Development

The robust photophysical properties of Carbostyril 124 derivatives make them suitable for a range of advanced applications.

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for the design of probes that can report on changes in polarity, viscosity, or the presence of specific ions or biomolecules.

-

Bioimaging: Their high brightness and photostability are advantageous for cellular and tissue imaging.[9] Derivatives can be conjugated to targeting moieties to visualize specific cellular structures or processes.[25][26]

-

Lanthanide-Based FRET Assays: As efficient energy transfer donors, Carbostyril 124 derivatives are integral components of time-resolved Förster Resonance Energy Transfer (FRET) assays, which are widely used in high-throughput drug screening.[1][9]

Conclusion

Carbostyril 124 and its derivatives represent a versatile and powerful class of fluorophores. Their bright, stable fluorescence, coupled with the tunability of their photophysical properties through synthetic chemistry and their sensitivity to the molecular environment, ensures their continued importance in fundamental research and applied sciences. A thorough understanding of their photophysical characteristics, grounded in precise experimental characterization, is paramount for harnessing their full potential in the development of next-generation fluorescent tools for diagnostics, bioimaging, and drug discovery.

References

- Title: Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates | Bioconjugate Chemistry - ACS Publications Source: ACS Publications URL

- Title: The Fluorescence Quantum Yield (ΦF)

- Title: Carbostyril 124 | Sensitising Chromophore - MedchemExpress.

- Title: CARBOSTYRIL 124 19840-99-4 wiki - Guidechem Source: Guidechem URL

- Title: DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE Source: Agilent Technologies URL

- Title: Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PubMed Central Source: PubMed Central URL

- Title: AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed Source: PubMed URL

- Title: Time-Correlated Single Photon Counting - AUREA Technology Source: AUREA Technology URL

- Title: Carbostyril 124 99 19840-99-4 - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Source: ACS Publications URL

- Title: Carbostyril 124 - Data Sheet - United States Biological Source: United States Biological URL

- Title: Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models | The Journal of Physical Chemistry C - ACS Publications Source: ACS Publications URL

- Title: TCSPC - What is Time-Correlated Single Photon Counting?

- Title: Carbostyril 124 - PhotochemCAD Source: PhotochemCAD URL

- Title: Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH Source: PubMed Central URL

- Title: Time-Correlated Single Photon Counting - PicoQuant Source: PicoQuant URL

- Title: Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E - Journal of the Chemical Society, Faraday Transactions (RSC Publishing)

- Title: A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry Source: University of California, Irvine URL

- Title: Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed Source: PubMed URL

- Title: Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging - PubMed Source: PubMed URL

- Title: (PDF)

- Title: Bioimaging Applications of Non-Lamellar Liquid Crystalline Nanoparticles - PubMed Source: PubMed URL

- Title: What is Time Correlated Single Photon Counting?

- Title: Relative and absolute determination of fluorescence quantum yields of transparent samples Source: Nature Protocols URL

- Title: Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD - HORIBA Source: HORIBA URL

- Title: Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | The Journal of Physical Chemistry A - ACS Publications Source: ACS Publications URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. usbio.net [usbio.net]

- 3. via.library.depaul.edu [via.library.depaul.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Carbostyril 124 99 19840-99-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PhotochemCAD | Carbostyril 124 [photochemcad.com]

- 16. d-nb.info [d-nb.info]

- 17. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. edinst.com [edinst.com]

- 21. photon-force.com [photon-force.com]

- 22. horiba.com [horiba.com]

- 23. Lifetime measurements : TCSPC - AUREA Technology [aureatechnology.com]

- 24. picoquant.com [picoquant.com]

- 25. Red fluorescent benzothiadiazole derivative loaded in different nanoformulations: Optical properties and their use in bio-imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bioimaging Applications of Non-Lamellar Liquid Crystalline Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Carbostyril 124 Chromophore: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of the Carbostyril 124 chromophore, a versatile fluorescent molecule with significant applications in biological research and drug development. We will delve into its fundamental chemical and photophysical properties, explore its utility as a fluorescent label and sensitizer, and provide detailed protocols for its practical application in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this powerful fluorophore.

Core Principles of the Carbostyril 124 Chromophore

Carbostyril 124, chemically known as 7-amino-4-methyl-2(1H)-quinolinone, is a highly fluorescent organic compound.[1] Its rigid heterocyclic structure is the basis for its exceptional photophysical properties, most notably its high fluorescence quantum yield.

Chemical Structure and Synthesis

The foundational structure of Carbostyril 124 is a quinolinone core, featuring an amino group at the 7-position and a methyl group at the 4-position. This specific arrangement of functional groups is critical to its electronic and spectral characteristics.

A general synthetic route to 7-amino-4-methylquinolin-2(1H)-one involves the reaction of an appropriately substituted aromatic amine with ethyl acetoacetate, followed by cyclization. A common method involves heating isophthalamide with ethyl acetoacetate, followed by purification.

Photophysical Characteristics

Carbostyril 124 exhibits a strong absorbance in the ultraviolet region and emits intense blue fluorescence. A key attribute of Carbostyril 124 is its remarkably high fluorescence quantum yield, which approaches unity in aqueous solutions, indicating that nearly every absorbed photon is re-emitted as a fluorescent photon.[2]

Table 1: Key Photophysical Properties of Carbostyril 124

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Name | 7-Amino-4-methyl-2(1H)-quinolinone | - | [1] |

| CAS Number | 19840-99-4 | - | |

| Molecular Formula | C₁₀H₁₀N₂O | - | [3] |

| Molecular Weight | 174.20 g/mol | - | [3] |

| λmax (Absorption) | 350 nm | Water (pH 5-9) | [2] |

| λmax (Emission) | ~450 nm | Water | [4] |

| Molar Extinction Coefficient (ε) | 46,500 M⁻¹cm⁻¹ | Water (pH 5-9) at 219 nm | [2] |

| Fluorescence Quantum Yield (ΦF) | 0.97 | Water (pH 5-9) | [2] |

| Fluorescence Lifetime (τ) | Varies with environment | - | [5] |

Expert Insight: The high quantum yield of Carbostyril 124 is a direct consequence of its rigid, planar structure which minimizes non-radiative decay pathways such as vibrational relaxation. This makes it an exceptionally bright fluorophore, ideal for applications where high sensitivity is paramount.

Environmental Sensitivity: A Probe of the Microenvironment

The fluorescence of Carbostyril 124 is sensitive to its local environment, a property that can be harnessed to probe molecular interactions and changes in the cellular milieu.

Solvatochromism

Causality in Experimental Design: The solvatochromic properties of Carbostyril 124 can be exploited to study protein folding or binding events that alter the local environment of the attached probe. A shift in the emission wavelength can provide information about the exposure of the probe to the aqueous solvent versus a more hydrophobic protein interior.

pH Sensitivity

The fluorescence of many fluorophores is dependent on the pH of the solution, which can be a critical consideration in biological experiments where pH can vary between different cellular compartments.[8][9] The amino group on the Carbostyril 124 ring system is a potential site for protonation, which could alter its photophysical properties. The fluorescence of Carbostyril 124 has been reported to be stable in the pH range of 5 to 9.[2]

Applications in Advanced Biological Research

The exceptional brightness and environmental sensitivity of Carbostyril 124 make it a valuable tool in a variety of advanced research applications.

Fluorescent Labeling of Biomolecules

Carbostyril 124 can be chemically modified with reactive functional groups, such as N-hydroxysuccinimidyl (NHS) esters, to enable its covalent attachment to biomolecules like proteins and nucleic acids.[10][11] This process, known as fluorescent labeling, allows for the visualization and tracking of these molecules in complex biological systems.

This protocol provides a general procedure for labeling primary amines (e.g., lysine residues) on a protein with a Carbostyril 124 succinimidyl ester.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Carbostyril 124 NHS ester (dissolved in anhydrous DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines.

-

Dye Preparation: Prepare a 10 mM stock solution of the Carbostyril 124 NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution while gently stirring.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 350 nm).

Diagram: Protein Labeling Workflow

Caption: Workflow for labeling a protein with Carbostyril 124 NHS ester.

Sensitization of Lanthanide Luminescence

Carbostyril 124 is an excellent "antenna" chromophore for sensitizing the luminescence of lanthanide ions, such as terbium (Tb³⁺) and europium (Eu³⁺).[5][12] Lanthanide ions have very low molar absorptivities, making their direct excitation inefficient.[13]

The Mechanism of Sensitization:

-

Light Absorption: The Carbostyril 124 moiety absorbs a photon, transitioning to an excited singlet state.

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a longer-lived triplet state.

-

Energy Transfer: Through a process of intramolecular energy transfer, the energy from the Carbostyril 124 triplet state is transferred to the lanthanide ion, exciting it.[13]

-

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic, long-lived luminescence of the lanthanide.

Diagram: Lanthanide Sensitization Pathway

Caption: Energy transfer mechanism from Carbostyril 124 to a lanthanide ion.

Expert Insight: The efficiency of this energy transfer is highly dependent on the distance and orientation between the Carbostyril 124 donor and the lanthanide acceptor. This principle is the foundation for developing highly sensitive time-resolved fluorescence assays, where the long-lived lanthanide emission can be distinguished from short-lived background fluorescence.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore.[14][15] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers, making it a "molecular ruler" for studying molecular interactions.[16]

Carbostyril 124, with its high quantum yield and emission in the blue region of the spectrum, can serve as an excellent FRET donor when paired with a suitable acceptor that has an absorption spectrum overlapping with Carbostyril 124's emission spectrum (e.g., fluorescein, rhodamine).

Diagram: FRET Principles

Caption: Schematic of Förster Resonance Energy Transfer (FRET).

Causality in Experimental Design: In a FRET experiment, a change in the distance between two labeled sites on a biomolecule, for instance, due to a conformational change upon ligand binding, will result in a change in FRET efficiency. This can be monitored by measuring the fluorescence intensity of the donor and acceptor. An increase in FRET efficiency is observed as a decrease in donor fluorescence and a simultaneous increase in acceptor fluorescence.

Conclusion

Carbostyril 124 is a powerful and versatile fluorescent probe with a unique combination of desirable photophysical properties. Its exceptional brightness, environmental sensitivity, and utility as a lanthanide sensitizer and FRET donor make it an invaluable tool for a wide range of applications in modern biological research and drug discovery. A thorough understanding of its core principles and careful consideration of experimental design will enable researchers to fully exploit the potential of this remarkable chromophore to unravel complex biological processes at the molecular level.

References

- Ge, P., & Selvin, P. R. (2004). Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates.

- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- Kovacs, D., Phipps, D., Orthaber, A., & Eliseeva, S. V. (2018). Highly luminescent lanthanide complexes sensitised by tertiary amide-linked carbostyril antennae. Dalton Transactions, 47(25), 8396-8406.

- Sigma-Aldrich. Carbostyril 124 99%.

- Kovacs, D., Phipps, D., Orthaber, A., & Eliseeva, S. V. (2018). Highly luminescent lanthanide complexes sensitised by tertiary amide-linked carbostyril antennae. Dalton Transactions, 47(25), 8396-8406.

- Ge, P., & Selvin, P. R. (2004). Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates.

- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of> 300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327.

- Cayman Chemical. Carbostyril 124.

- Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.

- Schuler, B. (n.d.). Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester.

- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applic

- Abberior. (n.d.). NHS ester protocol for labeling proteins.

- MedChemExpress. Carbostyril 124.

- Santa Cruz Biotechnology. Carbostyril 124.

- Moreno Trevino, R. (2023). The Fluorescence Quantum Yield (ΦF)

- Schuler, B. (n.d.). Specific Labeling of Polypeptides at Amino-Terminal Cysteine Residues Using Cy5-benzyl Thioester.

- Shapiro, A. B. (2018, January 9). What is a reliable and quick way to label a protein?

- A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. Bioorganic & medicinal chemistry letters, 13(6), 1019-1022.

- Guidechem. CARBOSTYRIL 124 19840-99-4 wiki.

- Fluorescence Resonance Energy Transfer. (n.d.).

- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of chemical research, 46(7), 1462-1473.

- Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of molecular modeling, 23(2), 58.

- Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. Physical Chemistry Chemical Physics, 14(30), 10546-10555.

- Yuan, L., Lin, W., Zheng, K., & He, L. (2013). FRET-based small-molecule fluorescent probes: rational design and bioimaging applications. Accounts of chemical research, 46(7), 1462-1473.

- Roy, R., Hohng, S., & Ha, T. (2008). A practical guide to single-molecule FRET.

- Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 80(3), 389.

- Suzuki, K., Kobayashi, A., Kaneko, S., Takehira, K., Yoshihara, T., Ishida, H., ... & Ohtani, H. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, 11(42), 9850-9860.

- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. New Journal of Chemistry, 43(35), 13957-13966.

- Edinburgh Instruments. (n.d.).

- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Dyes and Pigments, 184, 108823.

- Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. Chemosensors, 11(3), 193.

Sources

- 1. scbt.com [scbt.com]

- 2. PhotochemCAD | Carbostyril 124 [photochemcad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. biotium.com [biotium.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]